molecular formula C8H15NO B11715715 [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol

[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol

Cat. No.: B11715715
M. Wt: 141.21 g/mol
InChI Key: ZIONUNNDRZAORK-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of molecules known for their potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclopentane ring fused with a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the bicyclic core. This can be achieved through a [3+2] cycloaddition reaction, where a dipolarophile reacts with a dipole to form the fused ring system . The resulting intermediate is then subjected to reduction reactions to introduce the hydroxyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and selectivity. Continuous flow reactors might be used to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can lead to the formation of a fully saturated bicyclic compound.

Scientific Research Applications

[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol can be compared with other similar compounds, such as:

These compounds share the bicyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their physical properties, such as solubility and melting point, as well as their interactions with biological targets.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations in various scientific fields.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methanol

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2/t7-,8+/m0/s1

InChI Key

ZIONUNNDRZAORK-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@H]2[C@](C1)(CCN2)CO

Canonical SMILES

C1CC2C(C1)(CCN2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.